

Navigating Dasatinib Metabolism: A Comparative Guide to Dasatinib N-oxide and Clinical Outcomes

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Compound of Interest

Compound Name: *Dasatinib N-oxide*

Cat. No.: *B1669835*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dasatinib and its N-oxide metabolite, contextualizing the potential clinical relevance of **Dasatinib N-oxide** by examining its formation, in vitro activity, and its place within the broader metabolic profile of Dasatinib. While direct clinical data correlating **Dasatinib N-oxide** levels with patient outcomes are not established, this guide offers an objective overview based on available experimental data to inform research and drug development efforts.

Executive Summary

Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Following oral administration, Dasatinib undergoes extensive metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4) and Flavin-containing monooxygenase 3 (FMO3). One of the main metabolites is **Dasatinib N-oxide** (M5). Current evidence suggests that **Dasatinib N-oxide** is significantly less potent than the parent drug and is not expected to make a major contribution to the overall clinical efficacy or toxicity of Dasatinib therapy. Clinical outcomes, including therapeutic response and adverse events, are primarily correlated with the plasma concentrations of the parent drug, Dasatinib.

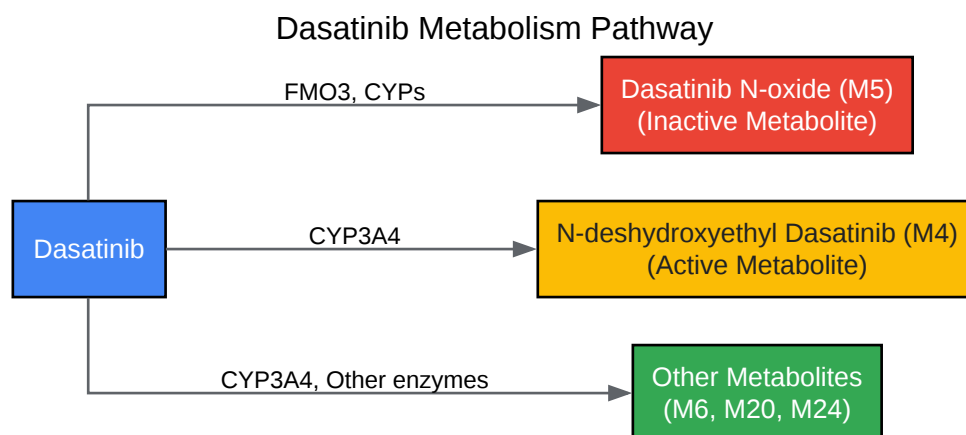
Data Presentation: Dasatinib vs. Metabolites

The following table summarizes the key characteristics of Dasatinib and its primary metabolites.

Compound	Formation Enzyme(s)	Relative In Vitro Potency (Compared to Dasatinib)	Contribution to In Vivo Activity
Dasatinib	-	1x	Primary contributor
Dasatinib N-oxide (M5)	FMO3, CYPs	>10 times less potent	Not expected to be significant
N-deshydroxyethyl Dasatinib (M4)	CYP3A4, CYP1A1, CYP1B1	Similar potency	Insignificant due to low exposure
Hydroxymethyl Dasatinib (M20 & M24)	CYP3A4	Reasonably potent	Not expected to be significant
Dasatinib Carboxylic Acid (M6)	Cytosolic oxidoreductase	>10 times less potent	Not expected to be significant

Signaling Pathways and Metabolism

Dasatinib exerts its therapeutic effect by inhibiting multiple tyrosine kinases, most notably BCR-ABL, which is the hallmark of CML and Ph+ ALL. This inhibition blocks downstream signaling pathways crucial for cancer cell proliferation and survival. The metabolism of Dasatinib is a key determinant of its clinical activity and potential for drug-drug interactions.



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Dasatinib's main metabolic pathways.

Experimental Protocols

Accurate quantification of Dasatinib and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. The most widely accepted and validated method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Dasatinib and its Metabolites in Human Plasma by LC-MS/MS

This protocol is a representative example for the simultaneous quantification of Dasatinib and its metabolites.

1. Sample Preparation (Solid Phase Extraction)

- To 200 μ L of human plasma, add an internal standard (e.g., Dasatinib-d8).
- Load the sample onto a conditioned Oasis HLB 96-well solid-phase extraction plate.
- Wash the plate with an appropriate washing solution (e.g., 5% methanol in water).
- Elute the analytes with an elution solvent (e.g., methanol).
- Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Separation

- **LC System:** A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
- **Column:** A suitable reverse-phase column, such as a Luna phenyl-hexyl or Waters Atlantis dC18 column.
- **Mobile Phase:** A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water).
- **Flow Rate:** Typically 0.5-1.0 mL/min.
- **Injection Volume:** 10-20 µL.

3. Mass Spectrometric Detection

- **Mass Spectrometer:** A triple quadrupole mass spectrometer.
- **Ionization Mode:** Positive ion electrospray ionization (ESI+).
- **Detection Mode:** Multiple Reaction Monitoring (MRM).
- **MRM Transitions:** Monitor specific precursor-to-product ion transitions for Dasatinib and each metabolite. For example, for Dasatinib, the transition m/z 488.1 > 401.1 is commonly used.

4. Quantification

- Construct a calibration curve using known concentrations of Dasatinib and its metabolites.
- Determine the concentration of each analyte in the plasma
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